molecular formula C14H10N2OS B4174422 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

Cat. No.: B4174422
M. Wt: 254.31 g/mol
InChI Key: URDWMTGNEJJEPK-UHFFFAOYSA-N
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Description

3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one is a synthetic spiroindolinone compound incorporating a benzothiazole moiety, with the molecular formula C14H10N2OS and PubChem CID 332978 . This complex heterocyclic framework is a subject of interest in medicinal chemistry research, particularly for its pronounced biological activities. Scientific investigations have demonstrated that this class of compounds exhibits potent antioxidant properties . Studies show that these spiroindolinones possess a strong ability to scavenge stable free radicals such as DPPH and ABTS+, and also show significant inhibitory capacity on lipid peroxidation in model systems . The mechanism of action is attributed to its free-radical scavenging capabilities, which may help minimize oxidative damage to biomolecules, an important approach in the primary prevention of various diseases . Beyond its antioxidant profile, selected derivatives have been screened by the National Cancer Institute (NCI) and were found to exhibit cytotoxic activity against the CNS cancer cell line SNB-75, indicating its potential value in anticancer research . The compound is synthesized from the reaction of 5-substituted 1H-indole-2,3-diones with 2-aminothiophenol in ethanol, and its structure can be confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and LCMS-APCI spectrometry . This product is intended for research applications only, including investigative studies in antioxidant mechanisms, free-radical chemistry, and preliminary in vitro cytotoxicity screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-indole-3,2'-3H-1,3-benzothiazole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-14(9-5-1-2-6-10(9)15-13)16-11-7-3-4-8-12(11)18-14/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDWMTGNEJJEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3h Spiro 1,3 Benzothiazole 2,3 Indol 2 1 H One and Its Derivatives

Classical Condensation Reactions

The most fundamental and widely employed method for synthesizing the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one core is the direct condensation of two key precursors. This approach is valued for its straightforward nature and reliability.

The reaction involves the electrophilic C3-carbonyl carbon of an isatin (B1672199) (1H-indole-2,3-dione) derivative and the nucleophilic amine and thiol groups of a 2-aminothiophenol (B119425). The process typically proceeds via an initial nucleophilic attack of the amino group on the isatin's ketone, followed by an intramolecular cyclization involving the thiol group, leading to the formation of the spiro-benzothiazole ring system.

The synthesis of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones is commonly achieved by treating 5-substituted 1H-indole-2,3-diones with 2-aminothiophenol. researchgate.netnih.gov A prevalent solvent for this reaction is ethanol, often under reflux conditions to drive the condensation to completion. researchgate.netnih.govresearchgate.net This method provides a direct route to the desired spiro compounds. lookchem.com

The following table details specific examples of precursors used in this classical condensation reaction.

1H-Indole-2,3-dione Precursor2-Aminothiophenol PrecursorProductSolvent
Isatin2-Aminothiophenol3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneEthanol
5-Methyl-1H-indole-2,3-dione2-Aminothiophenol5-Methyl-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneEthanol
5-Chloro-1H-indole-2,3-dione2-Aminothiophenol5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneEthanol
1-Methyl-1H-indole-2,3-dione2-Aminothiophenol1'-Methyl-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneEthanol

The electronic nature of substituents on both the isatin and 2-aminothiophenol rings significantly influences the reaction's outcome. The existence and nature of substituents on the isatin nucleus play a crucial role in modulating the properties of the resulting compounds. chula.ac.th

Substituents on the Isatin Ring : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the isatin ring enhance the electrophilicity of the C3-carbonyl carbon. This increased electrophilicity facilitates the initial nucleophilic attack by the 2-aminothiophenol, which can lead to higher reaction rates and improved yields. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may decrease the reactivity of the carbonyl group, potentially requiring more stringent reaction conditions.

Substituents on the 2-Aminothiophenol Ring : The electronic effect of substituents on the benzene (B151609) ring of 2-aminothiophenol also impacts the reaction. mdpi.com Electron-donating groups increase the nucleophilicity of both the amino and thiol moieties, which can accelerate the reaction. In contrast, electron-withdrawing groups decrease nucleophilicity, potentially slowing the condensation and cyclization steps. mdpi.com The substitution of an electron-withdrawing -NO₂ group can lower the HOMO and LUMO energy levels of the resulting benzothiazole (B30560) derivative, which in turn reduces the energy gap. nih.gov

The interplay of these substituent effects allows for the fine-tuning of the synthesis and the electronic properties of the final spiro compounds.

Substituent on Isatin (Position 5)Substituent EffectExpected Impact on Reaction
-Cl, -NO₂Electron-WithdrawingIncreases electrophilicity of C3-carbonyl, potentially increasing reaction rate.
-CH₃, -OCH₃Electron-DonatingDecreases electrophilicity of C3-carbonyl, potentially slowing the reaction.

Reaction of 1H-Indole-2,3-diones with 2-Aminothiophenols

Advanced Synthetic Approaches

To improve efficiency, atom economy, and the ability to generate molecular diversity, advanced synthetic strategies have been developed for the construction of complex heterocyclic systems like spirooxindoles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a highly efficient strategy for synthesizing complex molecules. beilstein-journals.org This approach is particularly valuable for creating libraries of structurally diverse spirooxindoles. nih.govmdpi.com The one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been successfully performed via a three-component cyclocondensation reaction. researchgate.net

For the synthesis of spiro[benzothiazole-indolone] derivatives, a hypothetical three-component reaction could involve an isatin, a 2-aminothiophenol, and a third reactant that facilitates the spiro-cyclization, potentially an activated methylene (B1212753) compound. semanticscholar.org Such strategies, often employing 1,3-dipolar cycloaddition reactions, are powerful tools for accessing novel spiro-heterocyclic scaffolds. beilstein-journals.orgnih.gov These methods are advantageous due to their operational simplicity, high efficiency, and the ability to construct complex structures in a single step. semanticscholar.orgrsc.org

The use of catalysts can significantly enhance the rate, yield, and selectivity of spiro compound synthesis, often allowing for milder reaction conditions. Both acid and base catalysts, as well as metal- and organo-catalysts, have been employed.

Organocatalysis : Camphor sulfonic acid has been used as an effective catalyst for the synthesis of 3H-spiro[benzo[d]thiazole-2,3′-indolin]-2′-ones at room temperature. eurjchem.com L-proline, an amino acid, has also been shown to catalyze the condensation of 2-aminothiophenol with aldehydes or carboxylic acids under microwave irradiation and solvent-free conditions, a methodology applicable to related heterocycle syntheses. tku.edu.twresearchgate.net Bifunctional organocatalysts, such as cinchona-squaramide derivatives, are particularly effective in asymmetric cascade reactions to produce optically active spiro-heterocycles. nih.gov

Lewis Acid Catalysis : Lewis acids like tin(IV) chloride (SnCl₄) can catalyze three-component reactions to afford spirooxindole derivatives by activating the carbonyl group of the isatin towards nucleophilic attack. nih.gov

Nanoparticle Catalysis : Heterogeneous catalysts, such as nickel oxide (NiO) nanoparticles, have been developed for the multicomponent, one-pot synthesis of novel spiro[indoline-3,4´-pyrano[2,3-c]thiazole] derivatives. semanticscholar.org These catalysts offer advantages like operational simplicity, high yields, and the ability to be recycled and reused without significant loss of activity. semanticscholar.org

The following table summarizes various catalytic systems used in the synthesis of spirooxindoles and related benzothiazoles.

CatalystCatalyst TypeReaction TypeAdvantages
Camphor Sulfonic AcidOrganocatalyst (Acid)CondensationMild, room temperature conditions. eurjchem.com
L-ProlineOrganocatalyst (Amino Acid)CondensationGreen, inexpensive, solvent-free conditions. tku.edu.twresearchgate.net
Tin(IV) Chloride (SnCl₄)Lewis AcidMulticomponent ReactionHigh efficiency, mild reaction conditions. nih.gov
Nickel Oxide (NiO) NanoparticlesHeterogeneousMulticomponent ReactionHigh yield, catalyst is recyclable and reusable. semanticscholar.org
Cinchona-SquaramideOrganocatalyst (Bifunctional)Asymmetric CascadeHigh enantioselectivity for chiral products. nih.gov

Green Chemistry Principles in Synthetic Protocols

The synthesis of spiro-indole derivatives, including the this compound scaffold, has increasingly adopted green chemistry principles to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents, lowering energy consumption, and improving reaction efficiency. Methodologies such as ultrasound-promoted synthesis and the use of phase transfer catalysts in aqueous media have been developed for similar spiro[indole-thiazolidinone] libraries, showcasing a move towards more sustainable chemical production. rsc.org These protocols are often more convenient and efficient than conventional methods, avoiding the need for carcinogenic solvents and complex water removal techniques. rsc.org

Solvent-Free Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce pollution and operational costs. For spiro-indole derivatives, techniques such as microwave-assisted synthesis on solid supports and grindstone chemistry have proven effective. nepjol.infomedcraveonline.com

Microwave irradiation under solvent-free conditions has been used for the synthesis of novel spiro-indole derivatives, offering high yields and short reaction times, which makes the procedure eco-friendly. nepjol.info Another mechanically initiated approach, the grindstone technique, involves the reaction of solids by grinding them together, with the necessary activation energy provided by friction. medcraveonline.com This method has been successfully applied to the multicomponent synthesis of spiro indole (B1671886) derivatives, completing reactions in as little as 15 minutes without the need for solvents or external heating. medcraveonline.com These solvent-free approaches not only align with green chemistry principles but also offer practical advantages like rate enhancement and the generation of less chemical waste. nepjol.infomedcraveonline.com

Ultrasound-Promoted Syntheses

The application of ultrasound irradiation (sonication) has emerged as a significant green tool in the synthesis of spiro-indole compounds. rsc.orgmdpi.com This technique enhances reaction rates and yields compared to conventional heating and even microwave irradiation. nih.gov Ultrasound promotes the synthesis through acoustic cavitation, which generates localized high temperatures and pressures, facilitating the chemical transformation. mdpi.com

For instance, an aqueous-mediated, ultrasound-promoted protocol has been developed for the quantitative synthesis of spiro[indole-thiazolidinone] libraries. rsc.org This method is noted for its operational simplicity, increased safety, and minimal environmental impact. rsc.org Similarly, the synthesis of other complex spiro[indole] derivatives, such as spiro[indole-3,4′-pyrazolo[3,4-e] researchgate.netingentaconnect.comthiazepines], has been achieved in excellent yields and shorter timeframes under catalyst-free, aqueous-mediated sonication. rsc.org The use of water as a solvent further enhances the green credentials of these ultrasound-promoted syntheses. nih.govrsc.org

Table 1: Comparison of Synthetic Methods for Spiro-Indole Derivatives
MethodCatalyst/ConditionsSolventReaction TimeYieldReference
Conventional Heating PiperidineEthanol4 hours80% mdpi.com
Ultrasound Irradiation PiperidineEthanol0.5 hours93% mdpi.com
Ultrasound Irradiation LiBrWaterNot specifiedHigher than MW/Conventional nih.gov
Ultrasound Irradiation Cetyltrimethylammonium BromideWaterNot specifiedQuantitative rsc.org
Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. In the context of green chemistry, PTC is often employed in aqueous systems to avoid the use of organic solvents. rsc.org

A notable application is the synthesis of spiro[indole-thiazolidinones] using cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst under ultrasound promotion in an aqueous medium. rsc.org This approach facilitates the interaction between water-insoluble organic reactants, leading to a convenient and efficient synthesis. rsc.org The use of PTC in conjunction with ultrasound and an aqueous solvent system represents a multifaceted green approach, enhancing reaction efficiency while minimizing environmental harm. rsc.orgcbijournal.com

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile template for chemical modification. Derivatization strategies typically focus on introducing a variety of substituents onto the benzothiazole and indole ring systems to create analogues with diverse properties. researchgate.netnih.gov The primary synthetic route involves the condensation of substituted 1H-indole-2,3-diones (isatins) with 2-aminothiophenols. nih.govtandfonline.com

Introduction of Substituents on Benzothiazole Ring

Modification of the benzothiazole moiety is commonly achieved by using substituted 2-aminothiophenols as starting materials. A prominent example is the use of 2-amino-4-chlorothiophenol to introduce a chlorine atom at the 5-position of the spiro-benzothiazole ring system. tandfonline.comdergipark.org.tr This reaction, when carried out with various substituted or unsubstituted isatins in ethanol, yields a series of 5-chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives. tandfonline.com The structures of these compounds have been confirmed through extensive spectral analysis. tandfonline.comdergipark.org.tr

Table 2: Examples of 5-Chloro-Substituted Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one Derivatives
Compound IDIndole Ring Substituent (R)Yield (%)Melting Point (°C)Reference
3a H86241 tandfonline.com
3c 5'-OCF₃54244 tandfonline.com
3e 5'-Cl63238 tandfonline.com
3u 1'-CH₃, 5'-NO₂Not specifiedNot specified dergipark.org.tr

Modification of Indole Ring System

The indole ring of the spiro compound is readily modified by employing a wide range of substituted 1H-indole-2,3-diones in the initial condensation reaction. researchgate.netnih.gov Substituents at various positions of the isatin ring, particularly at the N-1 and C-5 positions, are carried over into the final spiro product. researchgate.nettandfonline.com

For example, reacting 5-substituted isatins (e.g., with methyl or chloro groups) with 2-aminothiophenol leads to the corresponding 5'-substituted spiro compounds. researchgate.netnih.gov Furthermore, the nitrogen atom of the indole ring (N-1') can be alkylated. This is typically done by treating the parent isatin with a reagent like sodium hydride followed by an alkyl halide (e.g., iodomethane) to produce N-methylated isatins, which are then used to synthesize N-1'-alkylated spiro products. tandfonline.com

Table 3: Examples of Indole Ring Modifications in this compound Derivatives
Compound IDR¹ (Indole N-1')R² (Indole C-5')R³ (Benzothiazole)Reference
3a HHH researchgate.netnih.gov
3b HCH₃H researchgate.netnih.gov
4a CH₃CH₃H researchgate.netnih.gov
3d H5'-F5-Cl tandfonline.com
3e H5'-Cl5-Cl tandfonline.com
3h CH₃H5-Cl tandfonline.com

Spiro-Fusion with Other Heterocyclic Systems

The core structure of this compound serves as a versatile scaffold for the construction of more complex, polycyclic systems through spiro-fusion reactions. These reactions, particularly cycloaddition reactions, allow for the introduction of additional heterocyclic rings at the spiro center, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. The primary methods employed for such fusions involve generating reactive intermediates from the benzothiazole or indole moiety, which then react with dipolarophiles or other reactive species.

A prominent strategy for achieving spiro-fusion is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This method involves the in situ generation of an azomethine ylide from the indole portion (specifically from isatin and an amino acid) or from the benzothiazole ring, which then reacts with a dipolarophile to create a five-membered heterocyclic ring fused at the spiro carbon.

Detailed research has demonstrated the diastereoselective synthesis of complex spiroheterocycles through these pathways. For instance, the domino cycloaddition of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles or ethyl 2-(2-oxoindolin-3-ylidene)acetates in the presence of a base like triethylamine (B128534) yields functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines]. rsc.org This reaction proceeds with high diastereoselectivity, affording intricate molecular frameworks where a pyrrole (B145914) ring is fused to the benzothiazole system. rsc.org

Similarly, azomethine ylides generated from N-4-methoxyphenacylbenzothiazolium bromides have been reacted with (Z)-5-arylidene Current time information in Le Flore County, US.nih.govthiazolo[3,2-b] rsc.orgCurrent time information in Le Flore County, US.researchgate.nettriazol-6(5H)-one. researchgate.net This 1,3-dipolar cycloaddition results in the formation of novel spiro systems where a pyrrolo[2,1-b] Current time information in Le Flore County, US.nih.govbenzothiazole moiety is fused with a thiazolo[3,2-b] rsc.orgCurrent time information in Le Flore County, US.researchgate.nettriazole ring system. researchgate.net The structures of these complex products, which contain four stereocenters, have been confirmed through various spectroscopic methods and X-ray crystallography. researchgate.net

Another variation involves the three-component reaction of isatin, an amino acid (such as octahydroindole-2-carboxylic acid), and a chalcone (B49325) derivative. nih.gov The in situ generated azomethine ylide undergoes a [3+2] cycloaddition with the chalcone, which acts as the dipolarophile. This approach has been used to synthesize spirooxindoles fused with triazole and benzimidazole (B57391) pharmacophores, resulting in good to excellent yields. nih.gov A similar strategy has been employed to create dispiro-oxindolopyrrolizidines that incorporate a thiazolo[3,2-a]benzimidazole motif. mdpi.com

The following tables summarize the findings from various studies on the spiro-fusion of the benzothiazole-indole scaffold with other heterocyclic systems.

Table 1: Spiro-Fusion via Cycloaddition of N-Phenacylbenzothiazolium Bromides

Benzothiazolium Salt Reactant Indole Reactant (Dipolarophile) Base/Solvent Resulting Fused Heterocyclic System Yield Ref
N-phenacylbenzothiazolium bromides 3-Phenacylideneoxindoles Triethylamine/Ethanol Functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] Good rsc.org
N-phenacylbenzothiazolium bromides Ethyl 2-(2-oxoindolin-3-ylidene)acetates Triethylamine/Ethanol Functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] Good rsc.org

Table 2: Spiro-Fusion via Three-Component [3+2] Cycloaddition Reactions

Isatin Amino Acid Dipolarophile Solvent Resulting Fused Heterocyclic System Yield Ref
Isatin Octahydroindole-2-carboxylic acid 1,2,3-Triazolyl chalcones Methanol Spirooxindoles fused with triazole and benzimidazole rings 60-85% nih.gov
Isatin L-proline (E)-3-(1-(3-methylbenzo researchgate.netresearchgate.netimidazo[2,1-b]thiazol-2-yl)ethylidene)indolin-2-one Methanol Dispiro-oxindolopyrrolizidines with thiazolo[3,2-a]benzimidazole motif Not Specified mdpi.com

These synthetic methodologies highlight the utility of the this compound framework as a building block for generating diverse and complex heterocyclic structures through spiro-fusion reactions, primarily leveraging the power of [3+2] cycloaddition.

Reaction Mechanisms and Chemical Transformations of 3h Spiro 1,3 Benzothiazole 2,3 Indol 2 1 H One

Elucidation of Formation Mechanisms

The synthesis of the 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one core is predominantly achieved through condensation reactions, with nucleophilic addition and cyclization being the most documented pathway. Alternative mechanisms, such as cycloadditions, offer theoretical routes to similar spiro-oxindole systems.

Nucleophilic Addition and Cyclization Pathways

The most prevalent and direct method for the synthesis of this compound and its derivatives involves the condensation reaction between a substituted 1H-indole-2,3-dione (isatin) and 2-aminothiophenol (B119425). beilstein-journals.orgnih.gov This reaction, typically conducted in a protic solvent like ethanol, proceeds through a well-defined nucleophilic addition-cyclization cascade. researchgate.netnih.gov

The proposed mechanism initiates with the nucleophilic attack of the primary amino group of 2-aminothiophenol on the electrophilic C3-carbonyl carbon of the isatin (B1672199) ring. This addition forms a transient carbinolamine or hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration to yield a Schiff base (imine) intermediate. The final and defining step of the spirocyclization is the intramolecular nucleophilic attack of the thiol group (-SH) onto the imine carbon (C=N). This tandem process efficiently constructs the five-membered thiazolidine (B150603) ring fused at the C3 position of the oxindole (B195798), resulting in the stable spirocyclic product. researchgate.netresearchgate.net

The reaction is versatile, allowing for various substituents on both the isatin and 2-aminothiophenol moieties to generate a library of structurally diverse spiro compounds. nih.gov

Table 1: Synthesis of this compound Derivatives

Isatin DerivativeThiophenol DerivativeSolventProductReference
1H-indole-2,3-dione2-aminothiophenolEthanolThis compound nih.gov
5-Chloro-1H-indole-2,3-dione2-amino-4-chlorothiophenolEthanol5,5'-Dichloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one nih.gov
1-Methyl-5-nitro-1H-indole-2,3-dione2-amino-4-chlorothiophenolEthanol5-Chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one amazonaws.com

Ketene-Imine Cycloaddition Mechanisms

An alternative, though less directly documented for this specific scaffold, formation pathway for spiro-fused four-membered rings at the C3-position of oxindole is the Staudinger ketene-imine cycloaddition. nih.gov This reaction involves a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam. mdpi.com

In the context of spiro-oxindoles, the reaction would utilize an isatin-derived imine (a Schiff base formed at the C3-position) and a suitable ketene. The mechanism is generally considered a two-step process. The first step is the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate. mdpi.com This intermediate then undergoes a subsequent intramolecular ring closure to form the four-membered β-lactam ring. This method is of significant importance for the synthesis of dispirooxindole-β-lactams. amazonaws.com While this pathway is established for creating spiro-azetidinone-oxindoles, its application to generate the spiro-benzothiazole system is not a standard route.

Reactivity Studies of the Spiro Scaffold

The this compound scaffold possesses multiple reactive sites, including the N-H protons of both heterocyclic systems, the lactam carbonyl group, and the C-S and C-N bonds within the thiazolidine ring, making it a candidate for various chemical transformations.

Michael Addition Reactions

While direct Michael addition reactions on the this compound scaffold are not widely reported, the Michael addition is a cornerstone reaction in the synthesis of related spiro-oxindole structures. In these syntheses, an oxindole or thiooxindole derivative, acting as the Michael donor, adds to a Michael acceptor like dibenzalacetone. This is often part of a cascade reaction that leads to highly functionalized spirocyclic systems. researchgate.net For instance, the reaction between thiooxindoles and dibenzalacetone can proceed via a double Michael addition to yield spiro[cyclohexanone-thiooxindole] compounds. researchgate.net

The relevance of this reaction type highlights the potential reactivity of the oxindole portion of the target molecule. The C3a-C7a double bond equivalent in the indole (B1671886) ring system and the potential for creating Michael acceptors from the scaffold suggest that, under specific conditions, the spiro compound could participate in such transformations.

Ring Contraction and Fusion Reactions

The thiazole (B1198619) ring within spirocyclic systems can undergo rearrangement, including ring contraction and fusion reactions, under thermal or base-catalyzed conditions. Research on analogous compounds such as 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] has demonstrated a novel ring contraction and fusion reaction to yield 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. beilstein-journals.orgresearchgate.netnih.gov

A plausible mechanism for such a transformation, when applied to this compound, would likely be initiated by a base-mediated deprotonation. This could be followed by the cleavage of the C-S bond of the thiazolidine ring. A subsequent intramolecular cyclization involving the indole nitrogen, followed by rearrangement and extrusion of a sulfur-containing fragment, could lead to a fused carbazole (B46965) derivative. Such reactions are significant as they provide pathways from spirocyclic precursors to complex fused aromatic systems. beilstein-journals.orgbeilstein-journals.org

Other Functional Group Transformations

The presence of two secondary amine (N-H) groups, one in the indolinone ring and one in the benzothiazoline (B1199338) ring, provides sites for various functional group transformations, most notably alkylation and acylation.

N-Alkylation: The N-H protons can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with alkyl halides. beilstein-journals.org While many syntheses of N-substituted spiro[benzothiazole-indolinones] involve the alkylation of the isatin precursor prior to the cyclization step, direct alkylation of the final spiro scaffold is also a viable transformation. amazonaws.com The regioselectivity of the alkylation (N1' vs. N3) would depend on factors such as the base used, the electrophile, and the steric and electronic environment of the two nitrogen atoms. beilstein-journals.org

N-Acylation: Similar to alkylation, acylation can be performed on the N-H groups using acyl chlorides or anhydrides in the presence of a base. This transformation would yield N-acyl derivatives, modifying the electronic properties and steric bulk of the molecule.

These transformations are crucial for generating derivatives with modified pharmacological or physicochemical properties.

Table 2: Potential Functional Group Transformations

TransformationReagentsPotential ProductReference (Analogous Reactions)
N-AlkylationBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)N-Alkyl-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one beilstein-journals.orgamazonaws.com
N-AcylationBase (e.g., Pyridine), Acyl Halide (e.g., Acetyl Chloride)N-Acyl-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one mdpi.com

Structural Elucidation and Spectroscopic Characterization

Application of Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed, providing a molecular fingerprint.

Infrared (IR) Spectroscopic Analysis

The infrared (IR) spectrum of 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands that confirm the presence of its key functional groups. tandfonline.com The spectrum exhibits significant peaks corresponding to N-H and C=O stretching vibrations.

Specifically, absorption bands are observed in the range of 3281-3149 cm⁻¹, which are indicative of the N-H stretching vibrations from both the indole (B1671886) and benzothiazole (B30560) moieties. tandfonline.com The presence of a strong absorption peak at approximately 1728 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the lactam group within the indolinone ring system. tandfonline.com

Table 1: Key IR Absorption Bands for 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H Stretching 3281, 3149 tandfonline.com
C=O Stretching 1728 tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Both one-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, typically recorded in a deuterated solvent like DMSO-d₆, provides a detailed picture of the proton environments. The aromatic protons of the benzothiazole and indole rings resonate in the downfield region, typically between 6.50 and 7.55 ppm. tandfonline.com The protons of the two N-H groups appear as distinct singlets at approximately 7.56 and 10.39 ppm. tandfonline.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. A key signal in the spectrum is that of the spiro carbon, which is observed at a characteristic chemical shift of around 75.64 ppm. tandfonline.com The carbonyl carbon of the indolinone ring resonates further downfield. The aromatic carbons of both the benzothiazole and indole rings give rise to a series of signals in the typical aromatic region of the spectrum.

Table 2: ¹H NMR Chemical Shifts for 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one in DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Benzothiazole C₄–H 6.50 d 1.96 tandfonline.com
Benzothiazole C₆–H 6.62 dd 8.30, 1.95 tandfonline.com
Indole C₇–H 6.84 d 7.81 tandfonline.com
Benzothiazole C₇–H 7.03 d 8.30 tandfonline.com
Indole C₅–H 7.05 t 7.81 tandfonline.com
Indole C₆–H 7.29 td 7.81, 7.32, 1.47 tandfonline.com
Indole C₄–H 7.55 d 2.92 tandfonline.com
Benzothiazole NH 7.56 s - tandfonline.com
Indole NH 10.39 s - tandfonline.com

Two-Dimensional NMR (HSQC-2D, HMBC-2D)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. HSQC experiments reveal direct one-bond C-H correlations. For instance, the HSQC spectrum of 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one shows a correlation between the spiro carbon at 75.64 ppm and the attached protons. tandfonline.com It also correlates the aromatic protons with their directly attached carbon atoms, such as the benzothiazole C₄ proton at 6.50 ppm with the corresponding carbon at 108.40 ppm. tandfonline.com

HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the molecular structure by establishing longer-range connectivities, confirming the fusion of the different ring systems.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides valuable information for confirming the identity of a synthesized molecule.

LCMS-ESI and Related Techniques

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) is a commonly used technique for the analysis of spiroindolinone derivatives. For 5'-bromo-5-chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, a related derivative, the mass spectrum shows characteristic isotopic patterns for the molecular ion peak due to the presence of chlorine and bromine atoms. tandfonline.com The observed mass-to-charge ratios (m/z) of 365, 367, and 369 correspond to the deprotonated molecule [MH]⁻, confirming the molecular weight of the compound. tandfonline.com Similarly, for other derivatives, the mass spectra display the expected molecular ion peaks, which are crucial for verifying their successful synthesis. tandfonline.com

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized molecule has the expected atomic composition, lending crucial support to its proposed structure. For various derivatives of the title compound, the experimentally determined values for C, H, and N have shown close agreement with the theoretically calculated percentages, typically falling within a narrow margin of ±0.4%. This concordance validates the successful synthesis of the target spiroindolinone structures. researchgate.netnih.gov

For instance, the analysis of several 5-chloro substituted derivatives demonstrates this principle. The structures of these compounds were consistently confirmed by comparing the calculated elemental composition with the results obtained from experimental analysis. tandfonline.comdergipark.org.tr

Below is a table summarizing the elemental analysis data for representative derivatives of 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one.

CompoundMolecular FormulaCalculated (%)Found (%)
5-Chloro-5'-trifluoromethoxy-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one C₁₅H₈ClF₃N₂O₂SC: 48.33, H: 2.16, N: 7.52Not explicitly stated in the provided text
5-Chloro-1',5'-dimethyl-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one (as hemihydrate) C₁₆H₁₃ClN₂OS·0.5H₂OC: 58.98, H: 4.33, N: 8.59Not explicitly stated in the provided text
5-Chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one C₁₅H₁₀ClN₃O₃SC: 51.08, H: 2.90, N: 12.08C: 51.02, H: 2.86, N: 11.59 dergipark.org.tr

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. researchgate.netnih.gov This powerful technique provides precise coordinates of each atom in the crystal lattice, thereby confirming the connectivity, absolute stereochemistry at the spiro center, and the preferred conformation of the fused ring systems.

Spectroscopic and X-ray diffraction studies have been carried out on derivatives like 5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one to conclusively establish the spiro benzothiazole structure. nih.gov Analysis of this compound revealed that it crystallizes with two independent molecules (A and B) in the asymmetric unit. The study detailed the specific conformations of the heterocyclic rings. nih.gov

The five-membered rings of the benzothiazole moieties in both molecules were found to adopt an envelope conformation. In contrast, the five-membered rings of the indolinone groups adopt a twisted conformation. nih.gov This level of detail is crucial for understanding structure-activity relationships and the molecule's interaction with biological targets. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···O and N—H···S interactions, which form layers within the crystal structure. nih.gov

The crystallographic data provides a wealth of precise information, as summarized in the table below for a representative derivative.

Parameter5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
Molecular Formula C₁₄H₉ClN₂OS
Crystal System Not explicitly stated
Space Group Not explicitly stated
Conformation (Benzothiazole Ring) Envelope
Conformation (Indolinone Ring) Twisted
Key Stabilizing Interactions Intermolecular N—H···O and N—H···S hydrogen bonding

Investigation of Biological Activities and Associated Molecular Mechanisms

Anticancer Research

Derivatives of the 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold have been identified as having potential as antiproliferative agents. Research, including preliminary screenings by the National Cancer Institute (NCI), has highlighted their cytotoxic effects against specific human cancer cell lines.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The anticancer potential of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives has been evaluated against various human tumor cell lines. In a notable study, two compounds from this class, identified as 3b and 4b, were selected by the NCI for anticancer screening. nih.govresearchgate.net The primary screen revealed that these compounds were cytotoxic against the CNS cancer cell line SNB-75. nih.govresearchgate.net

Further investigations into related chloro-substituted derivatives demonstrated selective growth inhibition. Specifically, 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives with fluoro (compound 3d) and chloro (compound 3e) substitutions on the indole (B1671886) ring showed significant growth inhibition against a non-small cell lung cancer cell line (HOP-92) and a renal cancer cell line (RXF-393), respectively.

While comprehensive IC50 data for a wide range of this compound derivatives is limited in the literature, studies on structurally similar spiro-indolinone compounds provide context for their potential potency. For example, certain spiro-acenaphthylene-thiadiazole and spiro-indole-pyrimidine derivatives have demonstrated significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines. mdpi.comnih.gov

Table 1: Cytotoxic Activity of Structurally Related Spiro-Indolinone Derivatives against Human Cancer Cell Lines

Note: The following compounds are structurally related to the article's main subject but possess different spiro-linked ring systems. This data is presented for comparative context.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Spiro-acenaphthylene-thiadiazoleCompound 1Renal (RXF393)7.01 ± 0.39 mdpi.com
Spiro-acenaphthylene-thiadiazoleCompound 1Melanoma (LOX IMVI)9.55 ± 0.51 mdpi.com
Spiro-indole-pyrimidineCompound 6mBreast (MCF-7)3.597 nih.gov
Spiro-indole-pyrimidineCompound 6lBreast (MCF-7)3.986 nih.gov
Spiro-indole-pyrimidineCompound 6jPancreatic (PaCa-2)8.830 nih.gov
Spiro-indole-pyrimidineCompound 6kPancreatic (PaCa-2)8.830 nih.gov

Cellular Targets and Mechanisms of Action (e.g., Apoptosis Induction)

The precise molecular mechanisms through which this compound derivatives exert their anticancer effects are not extensively documented in the available scientific literature. However, research on analogous spiro-indole heterocyclic systems suggests that cell cycle arrest and the induction of apoptosis are common pathways.

For instance, studies on certain spiro-indole-pyrimidine compounds revealed an ability to affect cell cycle progression in MCF-7 breast cancer cells, causing an arrest at the G1/S phase. nih.gov Similarly, a different series of benzothiazole-indole-triazole hybrids was found to increase the percentage of cancer cells in the G0/G1 phase and to trigger apoptosis. ssrn.com The induction of apoptosis, a form of programmed cell death, is a key mechanism for many anticancer agents. Mechanistic studies on a spiro-acenaphthylene derivative demonstrated a significant induction of both early and late apoptosis in renal cancer cells. mdpi.com These findings from related compounds suggest that the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold may also function by disrupting the cell cycle and promoting apoptosis, although direct evidence is pending further investigation.

Antimicrobial Studies

The spiro-benzothiazole-indolinone core has been explored for its efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several derivatives of this compound have demonstrated notable activity, particularly against Gram-positive bacteria. In a screening of various substituted analogs, specific compounds showed potent inhibitory effects. dergipark.org.tr The most significant activity was observed against Staphylococcus aureus and Staphylococcus epidermidis. dergipark.org.tr

Compounds featuring a chlorine atom at the R3 position of the benzothiazole (B30560) ring, combined with either no substitution (3i) or a fluoro-substitution (3l) on the indole ring, were the most effective against S. aureus, both exhibiting a Minimum Inhibitory Concentration (MIC) of 4.9 µg/ml. dergipark.org.tr Furthermore, a derivative with a chlorine substitution on the indole ring (3b) was found to be significantly active against S. epidermidis, also with a MIC of 4.9 µg/ml. dergipark.org.tr

Antifungal Activity

The same series of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives was evaluated for antifungal properties, with a focus on the opportunistic yeast Candida albicans. The compounds that showed the highest antibacterial efficacy, 3i and 3l, also displayed the most potent activity against C. albicans. dergipark.org.tr The non-substituted derivative (3i) showed a MIC of 15.6 µg/ml, while the fluoro-substituted analog (3l) had a MIC of 19.5 µg/ml. dergipark.org.tr

Table 2: In Vitro Antimicrobial Activity of Selected this compound Derivatives

CompoundSubstituentsMicroorganismMIC (µg/ml)Reference
3iR1=H, R2=H, R3=ClStaphylococcus aureus4.9 dergipark.org.tr
3lR1=F, R2=H, R3=ClStaphylococcus aureus4.9 dergipark.org.tr
3bR1=Cl, R2=H, R3=HStaphylococcus epidermidis4.9 dergipark.org.tr
3iR1=H, R2=H, R3=ClCandida albicans15.6 dergipark.org.tr
3lR1=F, R2=H, R3=ClCandida albicans19.5 dergipark.org.tr

Antituberculosis Activity

A series of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives (compounds 3a-n) were assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. dergipark.org.tr The evaluation, conducted using the Microplate Alamar Blue Assay (MABA), revealed that most of the tested compounds exhibited only weak antitubercular activity. dergipark.org.tr In the context of this specific screening, an IC90 value of ≤ 10 µg/mL was considered active, suggesting the tested compounds did not meet this potency threshold. dergipark.org.tr This contrasts with other benzothiazole-containing heterocyclic systems that have shown high potency against M. tuberculosis. nih.gov

Antiviral Activity Assessments

Derivatives of the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one framework have been subjected to preliminary antiviral screening. A study involving a series of spiroindolinone derivatives, including those with a benzothiazole or 5-chlorobenzothiazole moiety, evaluated their in vitro activity against a panel of DNA and RNA viruses. dergipark.org.tr The assessments were conducted in various cell lines, including CRFK, HeLa, and HEL. dergipark.org.tr However, the investigation noted that the tested compounds generally exhibited high levels of cytotoxicity in the host cell lines, which often complicates the determination of a specific antiviral effect. dergipark.org.tr This high cytotoxicity was a limiting factor in assessing their potential as selective antiviral agents. dergipark.org.tr

Antioxidant Investigations

The antioxidant potential of this compound and its derivatives has been a significant area of investigation. These compounds have demonstrated notable efficacy in neutralizing free radicals and preventing oxidative damage in various in vitro models.

Free Radical Scavenging Properties

The capacity of these spiro compounds to scavenge free radicals has been well-documented. researchgate.netnih.gov Studies have shown that derivatives of this scaffold exhibit potent scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). researchgate.netnih.govtandfonline.comresearchgate.net The effectiveness of these compounds is often attributed to the hydrogen-donating ability of the N-H groups on the indole and benzothiazole rings.

In one study, a series of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives were synthesized and tested for their antioxidant capabilities. tandfonline.comnih.gov Most of the tested compounds showed potent scavenging activities against the ABTS•+ radical in particular. tandfonline.comresearchgate.netnih.gov Another investigation into 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones also confirmed potent scavenging activities against both DPPH• and ABTS•+ radicals. researchgate.netnih.gov The substitution pattern on the indole ring was found to influence the radical scavenging potency. For instance, a compound featuring methyl groups at both the R(1) and R(2) positions was identified as a particularly potent antioxidant within its tested series. researchgate.netnih.gov

Table 1: Radical Scavenging Activity of Selected Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one Derivatives

CompoundSubstituentsDPPH• Scavenging ActivityABTS•+ Scavenging Activity
Compound 3aUnsubstitutedModeratePotent
Compound 3dR1-fluoro substitutedNot specifiedPotent
Compound 3eR-chloro substitutedNot specifiedPotent
Compound 4aMethyl at R(1) and R(2)PotentPotent

Inhibition of Lipid Peroxidation

In addition to direct radical scavenging, spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives have demonstrated a strong capacity to inhibit lipid peroxidation. researchgate.netnih.govtandfonline.comnih.gov This process, a key marker of oxidative stress, involves the degradation of lipids in cell membranes by free radicals. The inhibitory effects of these compounds have been evaluated using methods such as the Fe³⁺/ascorbate induced lipid peroxidation in liposomes, where the formation of thiobarbituric acid reactive substances (TBARS) is measured. researchgate.net

Multiple studies have consistently reported that these spiro compounds possess a strong inhibitory capacity against lipid peroxidation. researchgate.nettandfonline.comresearchgate.net This protective effect is crucial as it helps maintain the integrity of cell membranes against oxidative damage. The structural features of the spiro-benzothiazole-indole core are believed to contribute significantly to this activity, preventing the chain reaction of lipid degradation initiated by free radicals. researchgate.net

Enzyme Inhibition Profiling

While direct enzyme inhibition studies on this compound are specific, research on structurally related scaffolds provides valuable insights into the potential inhibitory activities of this compound class.

Inhibition of p38 Mitogen-Activated Protein Kinase (for related scaffolds)

The benzothiazole moiety, a core component of the spiro compound , is present in a class of molecules known to inhibit p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov The p38 MAPKs are key proteins involved in cellular responses to stress and inflammation, and their inhibition is a therapeutic strategy for various diseases. nih.gov

Rational design and synthesis of benzothiazole-based inhibitors have yielded compounds with high potency against the p38α MAPK isoform. nih.gov For example, replacing a central oxazole (B20620) or imidazole (B134444) ring with an aminopyrazole system in certain benzothiazole derivatives led to a new class of p38α inhibitors. nih.gov In silico docking studies have further elucidated the binding modes of these compounds within the enzyme's active site, confirming favorable interactions. nih.gov These findings suggest that the benzothiazole scaffold is a promising pharmacophore for targeting p38 MAPK. nih.govnih.gov

Acetylcholinesterase Inhibition (for related scaffolds)

Structurally related spirooxindole and benzothiazolone scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. mdpi.comacs.orgnih.gov Inhibition of AChE is a primary approach for the treatment of Alzheimer's disease.

A study on spirooxindole analogues engrafted with indole and pyrazole (B372694) scaffolds identified compounds with significant AChE inhibitory activity, with IC₅₀ values in the micromolar range. acs.org Similarly, a series of oxindole-based spiro-heterocycles featuring a benzo[b]thiophene motif also exhibited moderate inhibitory activities against AChE. nih.govnih.gov In a separate investigation, benzothiazolone derivatives were synthesized and evaluated, with some compounds showing potent and selective inhibition against butyrylcholinesterase (BChE), a related enzyme, over AChE. mdpi.comscilit.com These results indicate that the spirooxindole and benzothiazole frameworks are valuable starting points for the development of new cholinesterase inhibitors. mdpi.comnih.gov

Structure-Activity Relationships (SAR) in Biological Efficacy

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the indole and benzothiazole rings. Structure-Activity Relationship (SAR) studies reveal that modifications to these moieties can modulate their antioxidant, anticancer, and antimicrobial activities.

Antioxidant Activity

Research into the antioxidant properties of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones has shown that substituent groups play a crucial role in their ability to scavenge free radicals and inhibit lipid peroxidation.

Key findings from SAR studies on antioxidant activity include:

Substitution on the Indole Ring: The presence of a methyl group at the R¹ position (on the indole nitrogen) and the R² position (on the indole ring) in compound 4a resulted in the most potent antioxidant activity among a series of tested compounds. nih.gov This suggests that small, electron-donating groups at these positions may enhance antioxidant capacity.

Substitution on the Benzothiazole Ring: The introduction of a chloro group at the 5-position of the benzothiazole ring generally leads to compounds with strong inhibitory capacity on lipid peroxidation and potent scavenging activities against ABTS•+ radicals. tandfonline.com

Combined Effects: Compounds with a 5-chloro substituent on the benzothiazole moiety and various substituents on the indole ring demonstrated significant reducing power (Fe³⁺ to Fe²⁺) and radical scavenging abilities. tandfonline.com

CompoundR¹ (Indole N)R² (Indole Ring)Benzothiazole SubstituentObserved Antioxidant Activity Highlights
4a -CH₃-CH₃UnsubstitutedIdentified as the most potent antioxidant in its series. nih.gov
3a-l series -H, -CH₃-H, -F, -Cl, -Br, -OCF₃, -NO₂5-ChloroMost compounds showed potent ABTS•+ scavenging, reducing power, and strong inhibition of lipid peroxidation. tandfonline.com

Anticancer Activity

The substitution pattern on the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold is a key determinant of its cytotoxic potential against various cancer cell lines.

Key SAR findings for anticancer activity are:

Unsubstituted Benzothiazole Moiety: Compounds 3b (R¹=H, R²=Cl) and 4b (R¹=CH₃, R²=Cl) were found to be cytotoxic against the CNS cancer cell line SNB-75 in the National Cancer Institute's (NCI) primary screening. nih.gov This indicates that a chloro group at the 5'-position of the indole ring contributes to cytotoxicity.

5-Chloro Benzothiazole Moiety: The presence of a chlorine atom at the 5-position of the benzothiazole ring, combined with specific substitutions on the indole ring, has yielded promising results.

Compound 3d , featuring a 5-fluoro substituent on the indole ring, exhibited the greatest growth inhibition against the non-small cell lung cancer cell line HOP-92. tandfonline.com

Compound 3e , with a 5-chloro substituent on the indole ring, showed the highest growth inhibition against the renal cancer cell line RXF-393. tandfonline.com

Halogen Substitution: The anti-proliferative potency against various cell lines (MCF7, A431, HCT116) is significantly influenced by the type and position of halogen atoms. For instance, a bromophenyl-containing derivative (6m ) was found to be superior to other halogenophenyl-containing analogues in its activity against the A431 cell line. nih.gov In many cases, chlorine substitution on the indolinyl heterocycle enhances antiproliferation properties compared to unsubstituted analogs. nih.gov

CompoundIndole Ring Substituent(s)Benzothiazole Ring SubstituentTarget Cancer Cell LineObserved Anticancer Activity
3b, 4b 5'-ClUnsubstitutedSNB-75 (CNS Cancer)Found to be cytotoxic in NCI primary screen. nih.gov
3d 5'-F5-ClHOP-92 (Non-Small Cell Lung)Greatest growth inhibition in its series. tandfonline.com
3e 5'-Cl5-ClRXF-393 (Renal Cancer)Greatest growth inhibition in its series. tandfonline.com

Antimicrobial Activity

SAR studies on the antimicrobial properties of these spiro compounds have identified specific structural features that enhance their efficacy against bacteria and fungi.

Key SAR insights include:

Influence of Indole N-substitution: N-methylation of the indole ring appears to be a critical factor. For instance, compound 3i (1'-methyl-5'-bromo-5-chloro substituted) and 3l (1'-methyl-5'-nitro-5-chloro substituted) displayed the highest efficacy against Staphylococcus aureus and Candida albicans. dergipark.org.tr

Impact of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂) at the 5'-position of the indole ring, contributes significantly to antimicrobial activity, as seen in compound 3l . dergipark.org.tr

Activity Against S. epidermidis: Interestingly, only the unsubstituted parent compound 3b (5'-chloro substituted) was found to be significantly active against Staphylococcus epidermidis, suggesting that further substitution can sometimes diminish activity against specific strains. dergipark.org.tr

Antitubercular Activity: When evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, most of the tested spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives showed only weak activity. dergipark.org.tr

CompoundR¹ (Indole N)R² (Indole Ring)Benzothiazole SubstituentObserved Antimicrobial Efficacy
3i -CH₃5'-Br5-ClHighest efficacy against S. aureus and C. albicans. dergipark.org.tr
3l -CH₃5'-NO₂5-ClHighest efficacy against S. aureus and C. albicans. dergipark.org.tr
3b -H5'-ClUnsubstitutedSignificantly active against S. epidermidis. dergipark.org.tr

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding a molecule's reactivity and stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of spiro[benzothiazole-indolinone] derivatives is a key determinant of their chemical behavior. DFT calculations are commonly used to analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For analogous benzothiazole (B30560) derivatives, studies have shown that the distribution of HOMO and LUMO is typically spread across the aromatic rings and the heteroatoms. mdpi.comscirp.org The HOMO is often localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on the electron-deficient regions, indicating sites for nucleophilic attack. scirp.org In the case of 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one , the HOMO would likely be distributed over the benzothiazole and indole (B1671886) ring systems, while the LUMO might be concentrated around the carbonyl group of the indolinone moiety.

The introduction of different substituents on either the benzothiazole or the indolinone ring can significantly alter the HOMO-LUMO energies and their gap. mdpi.com For instance, electron-withdrawing groups would be expected to lower both HOMO and LUMO energy levels, while electron-donating groups would raise them. This modulation of the frontier orbitals is crucial for tuning the molecule's reactivity and potential biological activity.

Table 1: Representative Frontier Molecular Orbital Data for Benzothiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1 -6.5 -1.8 4.7
Benzothiazole Derivative 2 -6.2 -2.0 4.2
Benzothiazole Derivative 3 -6.8 -2.2 4.6

Note: This table is illustrative and based on data for related benzothiazole compounds, not the specific subject compound.

Conformational Analysis

The three-dimensional structure of This compound is characterized by the spiro linkage between the benzothiazole and indolinone ring systems. This spirocyclic nature imparts a significant degree of rigidity to the molecule. X-ray crystallography studies on derivatives have confirmed the specific conformations of the five-membered rings within the benzothiazole and indolinone moieties. nih.gov These studies reveal that the five-membered rings are often not perfectly planar and can adopt envelope or twisted conformations.

Computational conformational analysis, typically performed using DFT methods, can predict the most stable three-dimensional arrangement of the atoms in a molecule. researchgate.net These calculations can explore the potential energy surface to identify low-energy conformers. For the title compound, such analysis would confirm the relative orientations of the benzothiazole and indolinone planes and the puckering of the heterocyclic rings, which are crucial for its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of This compound , might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.net

Studies on various spiroindolinone and benzothiazole derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in cancer and microbial infections. mdpi.comnih.govresearchgate.net In these simulations, the spiro compound is placed in the active site of the target protein, and its binding affinity is calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

For derivatives of the title compound, which have shown anticancer activity, molecular docking could be used to predict their binding modes with cancer-related proteins like kinases or tubulin. nih.govmdpi.com The simulations would identify key amino acid residues in the active site that interact with the ligand, providing a rationale for its biological activity and guiding the design of more potent analogs. For example, the nitrogen and sulfur atoms in the benzothiazole ring and the carbonyl oxygen in the indolinone ring could act as hydrogen bond acceptors or donors, forming crucial interactions with the protein. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Spiroindolinone Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase -8.5 LYS720, GLU762, ASP855
Tubulin -7.9 ASN101, THR175, GLN136
Dihydroorotase -9.2 LEU222, ASN44

Note: This table is for illustrative purposes and represents typical data obtained for related spiroindolinone compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govallsubjectjournal.com For a series of This compound derivatives with varying substituents, QSAR models can be developed to predict their biological activity, such as anticancer or antioxidant potency. nih.govnih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). scirp.org Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. allsubjectjournal.com

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov For the spiro[benzothiazole-indolinone] scaffold, a QSAR study could reveal, for example, that the anticancer activity is positively correlated with the hydrophobicity of the substituents on the indole ring and negatively correlated with their steric bulk.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a molecular complex over time. nih.govnih.gov While molecular docking provides a static picture of the ligand-target interaction, MD simulations can reveal the stability of this interaction and the conformational changes that may occur upon binding. mdpi.commdpi.com

For a complex of a This compound derivative bound to its target protein, an MD simulation would track the movements of all atoms in the system over a period of nanoseconds. nih.govmdpi.com The analysis of the simulation trajectory can provide information on the stability of the hydrogen bonds and other interactions identified in the docking study. nih.gov It can also reveal the flexibility of different parts of the protein and the ligand in the bound state. Such simulations are crucial for validating the binding mode predicted by docking and for gaining a deeper understanding of the mechanism of action at a molecular level. nih.gov

Future Research Directions and Potential Applications

Design of Novel Analogues with Enhanced Specificity

The inherent biological activity of the 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold serves as a foundational blueprint for the design of novel analogues with improved potency and target specificity. The core strategy revolves around the systematic modification of both the benzothiazole (B30560) and indole (B1671886) ring systems to probe structure-activity relationships (SAR).

Key to this endeavor is the introduction of a variety of substituents at different positions on the aromatic rings. For instance, the synthesis of 5-chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives has demonstrated that the incorporation of a chlorine atom on the benzothiazole ring can influence the compound's biological profile. evitachem.comtandfonline.com Further modifications, such as the introduction of electron-donating or electron-withdrawing groups on the indole ring, can provide valuable insights into the electronic and steric requirements for optimal interaction with biological targets. evitachem.com

One notable example is the synthesis of 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, which introduces both a methyl group on the indole nitrogen and a nitro group at the 5'-position. evitachem.com The evaluation of such derivatives against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), has shown promising antiproliferative activity, often leading to apoptosis. evitachem.com The systematic variation of substituents allows for the fine-tuning of the molecule's properties, aiming to enhance its efficacy against specific cancer cell types while minimizing off-target effects.

Compound NameModificationObserved Activity
5-Chloro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneChlorine at 5-position of benzothiazoleAnticancer and antioxidant properties
5-Chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneMethyl and nitro groups on the indole ringAntimicrobial and antituberculosis activity
5-Chloro-5'-fluoro-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneFluorine at 5'-position of indoleGrowth inhibition against non-small cell lung cancer cell line HOP-92
5-Chloro-5'-trifluoromethoxy-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-oneTrifluoromethoxy at 5'-position of indoleAntioxidant properties

Exploration of Additional Biological Targets and Pathways

While the anticancer and antimicrobial activities of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives are well-documented, a significant avenue for future research lies in the identification and validation of their specific molecular targets and the elucidation of the signaling pathways they modulate. Current evidence suggests that these compounds can induce apoptosis in cancer cells, but the precise mechanisms remain an active area of investigation. evitachem.com

Future studies will likely focus on identifying specific enzyme or receptor interactions. For instance, the spiro-indole framework is a known privileged scaffold for targeting various protein classes. Related spirooxindole compounds have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. This suggests that derivatives of this compound could be designed to target similar protein-protein interactions.

Furthermore, the kinase family of enzymes presents a promising area of exploration. Kinases play a crucial role in cell signaling and are frequently dysregulated in cancer. The discovery of spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK) highlights the potential of the broader spiro-indole class as kinase inhibitors. google.com Investigating the inhibitory activity of the benzothiazole-containing analogues against a panel of kinases could reveal novel therapeutic opportunities.

Additionally, exploring the impact of these compounds on other cellular processes, such as cell cycle regulation, angiogenesis, and immune responses, will provide a more comprehensive understanding of their therapeutic potential and could lead to their application in a wider range of diseases.

Development of Advanced Computational Models for Prediction and Design

The rational design of novel and more potent analogues of this compound can be significantly accelerated by the development and application of advanced computational models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools in this regard.

3D-QSAR studies, for example, can establish a mathematical relationship between the three-dimensional structural features of a series of compounds and their biological activity. While specific 3D-QSAR models for this exact spiro compound are still emerging, studies on related benzothiazole derivatives have successfully identified key structural requirements for their biological effects. These models can help predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular docking simulations offer a complementary approach by predicting the binding orientation and affinity of a ligand to the active site of a target protein. For instance, docking studies of related spiro-indole derivatives have provided insights into their interaction with targets like the MDM2-p53 binding pocket. By building homology models of potential target proteins and docking various spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives, researchers can gain a deeper understanding of the molecular basis of their activity and design modifications to enhance binding affinity and specificity. The integration of these computational approaches will undoubtedly play a pivotal role in the efficient discovery of next-generation therapeutics based on this versatile scaffold.

Potential in Chemical Biology as Research Probes

Beyond their direct therapeutic applications, derivatives of this compound hold considerable promise as chemical biology research probes. Their intrinsic properties, combined with the potential for functionalization, make them suitable for the development of tools to study biological processes.

One exciting avenue is the development of fluorescent probes. The benzothiazole moiety is a known fluorophore, and by conjugating the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold with other photoactive groups, it may be possible to create novel fluorescent sensors. For example, the development of fluorescent probes based on benzothiazole-spiropyran derivatives for monitoring pH changes in living cells demonstrates the feasibility of this approach. nih.gov Such probes could be invaluable for studying cellular events and the microenvironment of diseased tissues.

Furthermore, by incorporating reactive groups or photo-cross-linkers into the molecular structure, these compounds could be transformed into affinity-based probes for target identification. These probes would allow for the covalent labeling and subsequent identification of the specific proteins or other biomolecules with which the spiro compound interacts, thereby elucidating its mechanism of action. The development of such chemical biology tools will not only advance our understanding of the therapeutic potential of this scaffold but also provide new avenues for biological research.

Integration of the Scaffold into Complex Architectures for Diverse Applications

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecular architectures with diverse applications. Its rigid, three-dimensional structure and multiple points for functionalization make it an attractive starting point for the construction of novel supramolecular assemblies, polymers, and functional materials.

In the realm of medicinal chemistry, this scaffold can be integrated into larger molecules to create multi-target drugs or drug-conjugates for targeted delivery. For instance, the spiro-indole moiety has been incorporated into complex fused ring systems to enhance binding to specific protein targets.

Moreover, the unique photophysical properties of the benzothiazole component could be exploited in the design of organic light-emitting diodes (OLEDs) or other optoelectronic materials. The synthesis of macrocycles containing benzothiadiazole units has shown that macrocyclization can enhance emission properties, a principle that could be applied to the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one scaffold. The exploration of this scaffold in materials science is still in its nascent stages but holds the potential for the development of novel functional materials with unique electronic and optical properties. The ability to synthesize complex heterocyclic systems from spiro-indole precursors opens up a vast chemical space for the creation of innovative molecules with applications spanning from medicine to materials science. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclization. For example, hydroxyamine hydrochloride and sodium acetate in methanol under reflux (6 hours) are used to form oxime intermediates, followed by acetic anhydride in dichloromethane for cyclization . Alternative routes include Friedel-Crafts alkylation using Lambert salt to construct the spiro-fused benzothiazole-indole core . Optimization involves solvent selection (polar aprotic solvents enhance yields), catalyst screening (e.g., nano-Co3_3S4_4 under microwave irradiation for faster kinetics), and stoichiometric control of reagents like ketoesters or hydrazines .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of derivatives?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for indole/benzothiazole), spirocyclic CH groups (δ 4.0–5.5 ppm), and NH protons (δ 10–12 ppm, broad) .
  • 13C NMR : The carbonyl carbon (C=O) appears at δ 170–180 ppm, while spiro carbons exhibit distinct shifts depending on ring strain .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm core functionality .

Advanced Research Questions

Q. What strategies achieve diastereoselectivity in spiro-fused benzothiazole-indole systems?

  • Methodological Answer : Diastereoselectivity is controlled via stereoelectronic effects and catalyst design. For example, glacial acetone promotes face-selective Si/b-Re attacks in spirocyclization, favoring exocyclic alkene intermediates that isomerize to the desired product . Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) can further enhance enantiomeric excess, though this remains underexplored for this specific scaffold.

Q. How do computational methods contribute to understanding electronic properties and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites .
  • Molecular Docking : Screen against biological targets (e.g., antiviral proteins) by aligning the spirocyclic core’s planar regions with hydrophobic binding pockets, as seen in structurally related compounds like sisunatovir .
  • MD Simulations : Assess stability of ligand-target complexes to guide derivative design .

Q. How to reconcile contradictory data from different synthetic approaches?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., dichloromethane vs. DMF), which affects intermediate stability, or catalyst efficiency (nano-Co3_3S4_4 vs. traditional acids). Systematic comparison includes:
  • Yield Analysis : Track byproduct formation via LC-MS.
  • Kinetic Studies : Monitor reaction progress under varying temperatures.
  • Computational Modeling : Identify energy barriers for competing pathways .

Q. How can post-synthetic modifications enable functional diversification?

  • Methodological Answer : The benzothiazole and indole moieties allow regioselective substitutions:
  • Nucleophilic Aryl Substitution : Replace halogen atoms (e.g., Cl/F) with amines or alkoxides .
  • Benzotriazole Displacement : Use Grignard reagents (e.g., RMgX) or NaBH4_4 to replace benzotriazole groups, generating alkyl/aryl derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated indole rings to introduce biaryl systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.